3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride
Overview
Description
3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at the 3-position and a trifluoromethyl group at the 5-position.
Safety and Hazards
Future Directions
Pyrazoles, including 3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride, are known as versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Therefore, they are expected to continue to play a significant role in the development of new methods of synthesis of heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride typically involves the reaction of appropriate hydrazine derivatives with trifluoromethyl-substituted precursors. One common method includes the cyclization of hydrazine with 1,1,1-trifluoro-3-buten-2-one under acidic conditions to form the pyrazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and the use of heterogeneous catalysts may be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitro-pyrazole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl group enhances lipophilicity and membrane permeability. These interactions can modulate enzyme activity and influence various biochemical pathways .
Comparison with Similar Compounds
3-Amino-5-methylpyrazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-Amino-5-chloropyrazole: Contains a chlorine atom instead of a trifluoromethyl group.
3-Amino-5-(trifluoromethyl)pyrazole: Lacks the hydrochloride component
Uniqueness: 3-Amino-5-(trifluoromethyl)pyrazole Hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3.ClH/c5-4(6,7)2-1-3(8)10-9-2;/h1H,(H3,8,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPUBYZDGHLJAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1418117-74-4 | |
Record name | 1H-Pyrazol-3-amine, 5-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1418117-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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